4-(4-Aminophenyl)butyric acid:
Scientific Field: Biochemistry and Cellular Biology
Methods of Application: The specific methods of application can vary widely depending on the specific research context. Typically, this compound would be introduced to a biological system (such as a cell culture or animal model) and its effects would be observed using appropriate analytical techniques.
Results or Outcomes: The results can also vary widely. For example, researchers may observe changes in cellular behavior, alterations in signal transduction, or modifications to enzyme activity.
Scientific Field: Chemistry and Biochemistry
Application Summary: Boronic acids are increasingly utilized in diverse areas of research.
Methods of Application: Voltammetric techniques, e.g. cyclic and differential pulse voltammetry (CV and DPV) with their versatility are the method of choice.
Tetra (4-Aminophenyl) Porphyrin:
Scientific Field: Material Science and Electronics
Application Summary: This compound has been used in the production of low-cost graphene derivatives and promoting their applications in FET-like electronic components.
Methods of Application: The specific methods of application can vary widely depending on the specific research context. Typically, this compound would be introduced to a material system and its effects would be observed using appropriate analytical techniques.
Results or Outcomes: The results can also vary widely. For example, researchers may observe changes in material properties, alterations in electronic behavior, or modifications to device performance.
Scientific Field: Biosensing
Application Summary: These microcrystals have been used for biosensing applications.
Methods of Application: The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method.
Scientific Field: Sensing and Biochemistry
Application Summary: Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases.
Scientific Field: Photography and Synthetic Intermediate
Application Summary: 4-Aminophenol is used in the development of photographic film and as a synthetic intermediate in various industries.
Methods of Application: In photography, it helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film.
Results or Outcomes: 4-Aminophenol influences image contrast and tonal range while ensuring proper fixation and stabilization of the image.
Scientific Field: Material Science
Application Summary: These polymers were formed by an imidization reaction between tetra- (4-aminophenyl)ethylene and anhydrides.
Methods of Application: The polymers were synthesized by an imidization reaction between tetra- (4-aminophenyl)ethylene and anhydrides.
Results or Outcomes: These CMPs exhibited high CO2 and organic vapor capture capacity.
Scientific Field: Polymer Science
Application Summary: This diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures.
Methods of Application: The monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures.
Results or Outcomes: Three new polyimides (PIs) were synthesized.
4-(4-aminophenyl)-1H-indazol-3-amine is an organic compound characterized by its indazole core, which is substituted with a 4-aminophenyl group. The molecular formula of this compound is C₁₃H₁₂N₄, and it has a unique structure that imparts distinct chemical and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and microbial infections .
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies by specific reaction |
Reduction | Palladium on carbon (Pd/C) | Hydrogenation conditions |
Substitution | Bromine or chlorine gas | Varies by specific reaction |
Research indicates that 4-(4-aminophenyl)-1H-indazol-3-amine exhibits promising biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. The compound's indazole structure is known to interact effectively with various biological macromolecules, making it a candidate for further exploration in drug development .
The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine typically involves cyclization reactions starting from appropriate precursors. One common method includes:
These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .
4-(4-aminophenyl)-1H-indazol-3-amine has a wide range of applications:
Studies have shown that 4-(4-aminophenyl)-1H-indazol-3-amine interacts with various biological targets, including enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity. Further research is ongoing to elucidate the full extent of its interactions and therapeutic potential .
Several compounds share structural similarities with 4-(4-aminophenyl)-1H-indazol-3-amine. These include:
Compound Name | Structural Features |
---|---|
1H-indazole | Basic indazole structure without substitutions |
4-aminoacetophenone | Aminophenyl group without indazole core |
5-aminoindazole | Indazole core with different amino substitution |
The uniqueness of 4-(4-aminophenyl)-1H-indazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual functionality as both an indazole and an aminophenyl derivative enhances its versatility in research applications .